molecular formula C17H19N5O2S B2754136 N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 891125-79-4

N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

Cat. No. B2754136
CAS RN: 891125-79-4
M. Wt: 357.43
InChI Key: VSXNWVPTSZOZEC-UHFFFAOYSA-N
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Description

“N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide” is a complex organic compound. It contains several functional groups and rings, including a triazolopyrimidine ring, a thioamide group, and a phenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The compound contains a triazolopyrimidine ring, which is a heterocyclic compound containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . It also contains a thioamide group, which is a sulfur analog of amides .

Scientific Research Applications

Potential Antiasthma Agents

Triazolopyrimidines, including compounds structurally related to "N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide," have been explored for their antiasthma potential. These compounds were identified as mediator release inhibitors in the human basophil histamine release assay, indicating their potential application in asthma treatment. The specific derivatives with the best activity were selected for further pharmacological and toxicological studies (Medwid et al., 1990).

Antimicrobial and Antitumor Agents

Several derivatives of triazolopyrimidines have been synthesized as potential antimicrobial and antitumor agents. These compounds showed promising activity in preliminary evaluations, highlighting their potential in addressing infectious diseases and cancer. The detailed synthesis and biological data underline the significance of these compounds in drug discovery (El-Bendary et al., 1998).

Amplifiers of Phleomycin

Compounds structurally related to triazolopyrimidines were found to amplify the effects of phleomycin against E. coli. This suggests a potential application in enhancing the efficacy of existing antibiotics, which is particularly relevant in the context of increasing antibiotic resistance. The study highlighted one amide derivative as highly active, non-toxic, and resistant to metabolism (Brown et al., 1978).

properties

IUPAC Name

N-methyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-3-7-13-10-14(23)18-16-19-20-17(22(13)16)25-11-15(24)21(2)12-8-5-4-6-9-12/h4-6,8-10H,3,7,11H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNWVPTSZOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide

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